Cas no 445012-77-1 (N4-Banzoyl-5’-O-(4,4’-dimethoxytrityl)-5-methyl-2’-O,4’-C-methylenecytidine)
N4-Banzoyl-5’-O-(4,4’-dimethoxytrityl)-5-methyl-2’-O,4’-C-methylenecytidine Chemical and Physical Properties
Names and Identifiers
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- 445012-77-1
- N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
- N-[1-[(1R,3R,4R,7S)-1-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide
- SCHEMBL5859716
- G68385
- N4-Banzoyl-5’-O-(4,4’-dimethoxytrityl)-5-methyl-2’-O,4’-C-methylenecytidine
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- Inchi: 1S/C39H37N3O8/c1-25-22-42(37(45)41-34(25)40-35(44)26-10-6-4-7-11-26)36-32-33(43)38(50-36,23-48-32)24-49-39(27-12-8-5-9-13-27,28-14-18-30(46-2)19-15-28)29-16-20-31(47-3)21-17-29/h4-22,32-33,36,43H,23-24H2,1-3H3,(H,40,41,44,45)/t32-,33?,36-,38-/m1/s1
- InChI Key: CTGWFRQUULNNIN-GJEPVSSQSA-N
- SMILES: C1(C(=O)NC2C(C)=CN(C(N=2)=O)[C@@H]2O[C@@]3(C([C@H]2OC3)([H])O)COC(C2C=CC(OC)=CC=2)(C2=CC=CC=C2)C2=CC=C(OC)C=C2)C=CC=CC=1
Computed Properties
- Exact Mass: 675.25806515g/mol
- Monoisotopic Mass: 675.25806515g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 50
- Rotatable Bond Count: 11
- Complexity: 1240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 4
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 128Ų
N4-Banzoyl-5’-O-(4,4’-dimethoxytrityl)-5-methyl-2’-O,4’-C-methylenecytidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P021R70-100mg |
N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
445012-77-1 | 95% | 100mg |
$64.00 | 2024-05-02 | |
| 1PlusChem | 1P021R70-250mg |
N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
445012-77-1 | 95% | 250mg |
$108.00 | 2024-05-02 | |
| 1PlusChem | 1P021R70-1g |
N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
445012-77-1 | 95% | 1g |
$249.00 | 2024-05-02 | |
| 1PlusChem | 1P021R70-5g |
N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide |
445012-77-1 | 95% | 5g |
$1022.00 | 2024-05-02 |
N4-Banzoyl-5’-O-(4,4’-dimethoxytrityl)-5-methyl-2’-O,4’-C-methylenecytidine Suppliers
N4-Banzoyl-5’-O-(4,4’-dimethoxytrityl)-5-methyl-2’-O,4’-C-methylenecytidine Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on N4-Banzoyl-5’-O-(4,4’-dimethoxytrityl)-5-methyl-2’-O,4’-C-methylenecytidine
Introduction to N4-Banzoyl-5’-O-(4,4’-dimethoxytrityl)-5-methyl-2’-O,4’-C-methylenecytidine (CAS No. 445012-77-1)
N4-Banzoyl-5’-O-(4,4’-dimethoxytrityl)-5-methyl-2’-O,4’-C-methylenecytidine is a sophisticated chemical compound that has garnered significant attention in the field of pharmaceutical research and biotechnology. This compound, identified by its CAS number 445012-77-1, is a derivative of cytidine, a nucleoside that plays a crucial role in the synthesis of RNA and DNA. The structural modifications introduced in this molecule, including the N4-benzoyl and 5’-O-(4,4’-dimethoxytrityl) groups, as well as the 5-methyl and 2’-O,4’-C-methylenecytidine components, endow it with unique properties that make it valuable for various applications in medicinal chemistry and drug development.
The benzoyl group at the N4 position enhances the stability and reactivity of the compound, making it an excellent candidate for use in synthetic organic chemistry. This modification also influences the compound's solubility and bioavailability, which are critical factors in drug formulation. The 5'-O-(4,4'-dimethoxytrityl) group is a common protecting group used in nucleoside chemistry to prevent unwanted side reactions during synthesis. Its presence ensures that the reactive hydroxyl groups of the cytidine backbone are shielded until they are needed for further functionalization.
The 5-methyl modification at the 5-position of the cytidine ring contributes to the compound's structural rigidity and stability. This can be particularly beneficial in scenarios where maintaining the integrity of the nucleoside structure is essential for biological activity. Additionally, the 2'-O,4'-C-methylene moiety introduces a unique chemical handle that can be used to further derivatize the molecule or to link it with other pharmacophores. This flexibility makes N4-Banzoyl-5’-O-(4,4’-dimethoxytrityl)-5-methyl-2’-O,4’-C-methylenecytidine a versatile tool for researchers exploring new therapeutic agents.
In recent years, there has been growing interest in nucleoside analogs as potential therapeutic agents due to their ability to mimic natural nucleosides and interfere with pathogenic processes. Nucleoside analogs have shown promise in treating a variety of diseases, including viral infections, cancer, and genetic disorders. The unique structural features of N4-Banzoyl-5’-O-(4,4’-dimethoxytrityl)-5-methyl-2’-O,4’-C-methylenecytidine make it an attractive candidate for further investigation in this context.
One of the most compelling areas of research involving this compound is its potential application in antiviral therapy. Viruses such as HIV and hepatitis C rely heavily on host cellular machinery for replication. By incorporating modified nucleosides into viral replication processes, it may be possible to inhibit viral growth without harming host cells. The stability provided by the benzoyl group and the protecting nature of the dimethoxytrityl group could enhance the compound's efficacy by ensuring it remains intact during metabolic processes.
Additionally, N4-Banzoyl-5’-O-(4,4’-dimethoxytrityl)-5-methyl-2’-O,4’-C-methylenecytidine has shown potential in preclinical studies as a component of antisense oligonucleotides (ASOs). ASOs are short nucleic acid sequences designed to bind to specific mRNA targets and modulate gene expression. The modifications present in this compound could improve its ability to form stable complexes with target mRNA sequences, thereby enhancing its therapeutic potential.
The methylenecytidine moiety at the 2' position is particularly interesting from a chemical biology perspective. This group can serve as a point of attachment for various functional molecules, allowing for further customization of the compound's properties. Researchers have explored using such modifications to enhance drug delivery systems or to target specific cellular compartments. The versatility of this structure makes it an invaluable asset in drug discovery pipelines.
In conclusion, N4-Banzoyl-5’-O-(4,4’-dimethoxytrityl)-5-methyl-2’-O,4’-C-methylenecytidine represents a significant advancement in nucleoside chemistry. Its unique structural features and potential applications in pharmaceutical research make it a promising candidate for further development. As our understanding of nucleic acid-based therapies continues to grow, compounds like this one will play an increasingly important role in developing novel treatments for a wide range of diseases.
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